molecular formula C6H13NO2 B555754 (R)-2-amino-2,3-dimethylbutanoic acid CAS No. 53940-82-2

(R)-2-amino-2,3-dimethylbutanoic acid

Cat. No.: B555754
CAS No.: 53940-82-2
M. Wt: 131,18 g/mole
InChI Key: GPYTYOMSQHBYTK-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-amino-2,3-dimethylbutanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of an amino group (-NH2) and a carboxyl group (-COOH) attached to a central carbon atom, which also carries two methyl groups (-CH3) and a hydrogen atom. This compound is a chiral molecule, meaning it has a non-superimposable mirror image, and the ® configuration indicates the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-amino-2,3-dimethylbutanoic acid can be achieved through various methods. One common approach involves the use of chiral catalysts to induce the desired stereochemistry. For example, asymmetric hydrogenation of a suitable precursor, such as an α,β-unsaturated ester, can yield the desired amino acid with high enantiomeric purity. The reaction conditions typically involve the use of a chiral rhodium or ruthenium catalyst, hydrogen gas, and a solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of ®-2-amino-2,3-dimethylbutanoic acid may involve the use of biocatalysts, such as enzymes, to achieve the desired stereochemistry. Enzymatic resolution of racemic mixtures, where a mixture of both enantiomers is separated into its individual components, is a common method. This process can be carried out using lipases or other enzymes that selectively react with one enantiomer, leaving the other untouched.

Chemical Reactions Analysis

Types of Reactions

®-2-amino-2,3-dimethylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group (-NO2) or a nitrile group (-CN).

    Reduction: The carboxyl group can be reduced to form an alcohol (-OH) or an aldehyde (-CHO).

    Substitution: The hydrogen atoms on the amino or carboxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation reactions can be carried out using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of nitro or nitrile derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

®-2-amino-2,3-dimethylbutanoic acid has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: It serves as a model compound for studying enzyme-substrate interactions and protein folding.

    Medicine: It is investigated for its potential therapeutic effects, such as its role in modulating neurotransmitter activity.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-2-amino-2,3-dimethylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the carboxyl group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

®-2-amino-2,3-dimethylbutanoic acid can be compared with other similar amino acids, such as:

    Alanine: A simple amino acid with a methyl group as its side chain.

    Valine: An amino acid with a branched-chain structure similar to ®-2-amino-2,3-dimethylbutanoic acid.

    Leucine: Another branched-chain amino acid with a more complex side chain.

The uniqueness of ®-2-amino-2,3-dimethylbutanoic acid lies in its specific stereochemistry and the presence of two methyl groups on the central carbon atom, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

(2R)-2-amino-2,3-dimethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-4(2)6(3,7)5(8)9/h4H,7H2,1-3H3,(H,8,9)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYTYOMSQHBYTK-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@](C)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426344
Record name 3-Methyl-D-isovaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53940-82-2
Record name 3-Methyl-D-isovaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-amino-2,3-dimethylbutanoic acid
Reactant of Route 2
(R)-2-amino-2,3-dimethylbutanoic acid
Reactant of Route 3
(R)-2-amino-2,3-dimethylbutanoic acid
Reactant of Route 4
(R)-2-amino-2,3-dimethylbutanoic acid

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